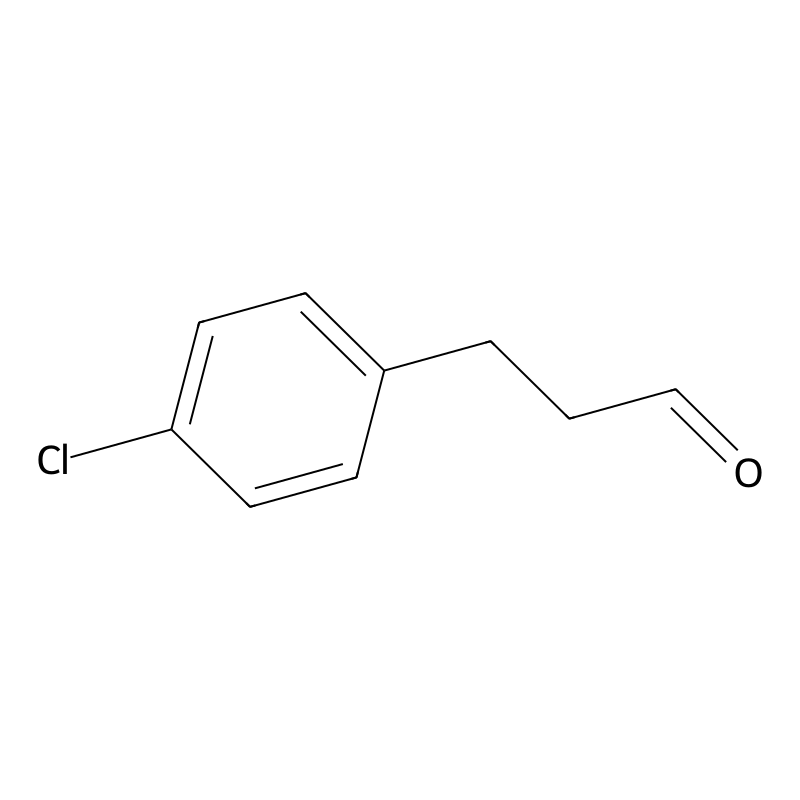

3-(4-Chlorophenyl)propanal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Regioselective Glycol Etherification Catalyst

3-(4-Chlorophenyl)propanal is a valuable reagent in organic synthesis, particularly as a regioselective catalyst for the formation of glycol ethers. [] In this context, regioselective refers to the ability of the catalyst to promote the reaction at a specific site on the molecule, leading to a desired product with high yield and purity.

Glycol ethers are a class of organic compounds with two ether groups bonded to the same carbon atom. They have various applications in industry, including as solvents, fragrances, and lubricants.

The use of 3-(4-Chlorophenyl)propanal as a catalyst for glycol etherification offers several advantages:

- High yields: The catalyst can achieve excellent yields of the desired product, minimizing waste and improving reaction efficiency. []

- Regioselectivity: The catalyst promotes the reaction at the desired site on the molecule, leading to a cleaner product mixture and simplifying purification steps. []

- Compatibility with various reaction conditions: The catalyst can be used in a wide range of reaction conditions, making it adaptable to different substrates and reaction parameters. []

3-(4-Chlorophenyl)propanal is an aromatic aldehyde with the chemical formula C9H9ClO. It is a man-made compound not found readily in nature. Limited information is available on its specific applications or significance in scientific research [].

Molecular Structure Analysis

The key features of 3-(4-Chlorophenyl)propanal's structure include:

- A benzene ring with a chlorine atom attached at the para (4th) position. This chlorine substitution makes the molecule slightly electron-withdrawing [].

- A three-carbon propyl chain attached to the benzene ring at the third position.

- A terminal aldehyde group (C=O) on the propyl chain, making it an aldehyde [].

The presence of the aromatic ring and the aldehyde group suggests potential for interesting chemical properties and reactivity.

Chemical Reactions Analysis

Condensation reactions with nucleophiles: The aldehyde group can react with various nucleophiles (compounds with electron-donating centers) like amines or alcohols to form imines or acetals, respectively.

Oxidation: Aldehydes can be oxidized to carboxylic acids. 3-(4-Chlorophenyl)propanal could potentially be oxidized to 3-(4-chlorophenyl)propionic acid.

Reduction: Aldehydes can be reduced to primary alcohols. In this case, 3-(4-Chlorophenyl)propanal could be reduced to 3-(4-chlorophenyl)propanol.

Physical And Chemical Properties Analysis

Specific data on melting point, boiling point, solubility, etc. for 3-(4-Chlorophenyl)propanal is not readily available in scientific literature.

- It is likely a colorless liquid at room temperature due to the presence of the aromatic ring and the aldehyde group.

- It may have moderate solubility in organic solvents like dichloromethane or chloroform due to the aromatic ring, but limited solubility in water due to the presence of the non-polar groups.

There is no current research available on the specific mechanism of action of 3-(4-Chlorophenyl)propanal in biological systems.

- Oxidation: The compound can be oxidized to form 3-(4-chlorophenyl)propanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: It can be reduced to yield 3-(4-chlorophenyl)propanol using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups .

The biological activity of 3-(4-Chlorophenyl)propanal has been explored in various studies. It has been shown to interact with specific molecular targets, potentially acting as an electrophile that reacts with nucleophiles in biochemical pathways. Additionally, it may inhibit certain enzymes by forming covalent bonds with active site residues, affecting enzyme activity and metabolic processes. Its potential therapeutic applications are under investigation, particularly regarding its role as a precursor for drug synthesis .

3-(4-Chlorophenyl)propanal can be synthesized through several methods:

- Condensation Reaction: One common method involves the reaction of 4-chlorobenzaldehyde with propanal in the presence of a catalyst, typically under mild conditions and using solvents like ethanol or methanol.

- Reduction of Carboxylic Acid: Another method includes the reduction of 3-(4-chlorophenyl)propionic acid using lithium aluminum hydride or sodium borohydride in an inert atmosphere to prevent oxidation .

- Industrial Production: In industrial settings, larger-scale reactors are used, optimizing reaction conditions for yield and purity. Purification techniques such as distillation or crystallization are employed post-synthesis.

3-(4-Chlorophenyl)propanal has several applications across various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Biochemical Research: The compound is utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.

- Medicinal Chemistry: It acts as a precursor for developing drugs with potential therapeutic effects.

- Industrial Uses: The compound is employed in producing specialty chemicals and as a building block for more complex organic molecules .

Studies on the interactions of 3-(4-Chlorophenyl)propanal reveal its potential to act on specific biochemical pathways. Its electrophilic nature allows it to form covalent bonds with nucleophiles, which can lead to enzyme inhibition or modulation of metabolic pathways. These interactions are crucial for understanding its biological activity and potential therapeutic applications. Further research is ongoing to elucidate its mechanisms of action in biological systems .

Several compounds share structural similarities with 3-(4-Chlorophenyl)propanal. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(4-Chlorophenyl)propan-1-ol | C₉H₁₁ClO | Alcohol derivative; used in similar synthetic pathways |

| 4-Chlorobenzaldehyde | C₇H₅ClO | Aldehyde; serves as a precursor for various reactions |

| 3-(Phenyl)propanal | C₉H₁₀O | Lacks chlorine; used in similar organic synthesis |

Uniqueness

The uniqueness of 3-(4-Chlorophenyl)propanal lies in its chlorinated phenyl group, which enhances its reactivity compared to non-chlorinated analogs. This feature allows it to participate in specific

3-(4-Chlorophenyl)propanal is an organic compound with the molecular formula C₉H₉ClO and a molecular weight of 168.62 g/mol [1] [2]. The compound consists of a 4-chlorophenyl group attached to a propanal moiety through a two-carbon chain, creating a three-carbon linker between the aromatic ring and the aldehyde functional group [1] [3].

The atomic composition includes 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom [1]. The bonding configuration features a benzene ring with a chlorine atom at the para position (carbon-4), connected to a propyl chain that terminates with an aldehyde group [3] [2]. This structure can be represented by the SMILES notation O=CCCC1=CC=C(Cl)C=C1 or the canonical SMILES O=CCCC1C=CC(Cl)=CC=1 [1].

The compound exhibits sp² hybridization at the carbonyl carbon and the aromatic carbons, while the methylene carbons in the propyl chain display sp³ hybridization [4]. The chlorine atom forms a single covalent bond with the aromatic ring, creating an electron-withdrawing effect that influences the electronic distribution throughout the molecule [4] [5]. The aldehyde group contains a polar carbonyl bond with the oxygen atom bearing a partial negative charge and the carbonyl carbon bearing a partial positive charge [5].

The three-dimensional structure of 3-(4-Chlorophenyl)propanal is characterized by a planar aromatic ring with the chlorine atom in the same plane, while the propyl chain can adopt various conformations due to rotation around the single bonds [1] [2]. The International Chemical Identifier (InChI) for this compound is InChI=1S/C9H9ClO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-7H,1-2H2, which provides a standardized representation of its chemical structure [1].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

Nuclear Magnetic Resonance spectroscopy provides valuable insights into the structural arrangement of 3-(4-Chlorophenyl)propanal by revealing the chemical environments of hydrogen and carbon atoms within the molecule [6] [7].

In the proton (¹H) NMR spectrum, the aldehyde proton typically appears as a triplet at approximately δ 9.8 ppm due to coupling with the adjacent methylene group [6] [8]. The aromatic protons of the 4-chlorophenyl group manifest as two sets of doublets in the region of δ 7.0-7.5 ppm, displaying the characteristic pattern of a para-substituted benzene ring [8] [9]. The methylene protons adjacent to the aromatic ring (benzylic position) generally resonate at δ 2.8-3.0 ppm, while the methylene protons adjacent to the aldehyde group appear at δ 2.5-2.7 ppm [9] [10].

The carbon-13 (¹³C) NMR spectrum of 3-(4-Chlorophenyl)propanal exhibits distinctive signals that correspond to the various carbon environments [7] [10]. The carbonyl carbon of the aldehyde group produces a characteristic signal at approximately δ 200-205 ppm [10]. The aromatic carbons generate signals in the region of δ 125-140 ppm, with the carbon attached to the chlorine atom typically appearing at a higher chemical shift due to the electron-withdrawing effect of the halogen [8] [10]. The methylene carbons of the propyl chain resonate in the upfield region between δ 25-45 ppm, with the benzylic carbon appearing at a higher chemical shift compared to the carbon adjacent to the aldehyde group [9] [10].

The coupling patterns and integration values in the NMR spectra provide confirmation of the structural arrangement and purity of 3-(4-Chlorophenyl)propanal, making NMR spectroscopy an essential tool for its characterization [6] [8].

Infrared (IR) and Mass Spectrometry (MS) Profiling

Infrared spectroscopy and mass spectrometry offer complementary information about the functional groups and molecular composition of 3-(4-Chlorophenyl)propanal [9] [11].

In the infrared spectrum, the aldehyde group exhibits a strong carbonyl (C=O) stretching vibration at approximately 1720 cm⁻¹, which is characteristic of aliphatic aldehydes [9]. The aromatic structure contributes several bands, including C=C stretching vibrations at around 1600 cm⁻¹ and 1500 cm⁻¹ [9] [11]. The carbon-chlorine (C-Cl) bond produces a distinctive absorption band in the region of 800-600 cm⁻¹ [11]. Additional bands include C-H stretching vibrations for the aromatic hydrogens (3100-3000 cm⁻¹) and aliphatic hydrogens (3000-2850 cm⁻¹), as well as the aldehyde C-H stretching at approximately 2720 cm⁻¹ [9] [11].

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 3-(4-Chlorophenyl)propanal [11]. The molecular ion peak appears at m/z 168, corresponding to the molecular weight of the compound, with a characteristic isotope pattern due to the presence of chlorine (³⁵Cl/³⁷Cl) [11]. Common fragmentation pathways include the loss of the formyl group (CHO) to give a fragment at m/z 139, and further fragmentation to produce the chlorophenyl fragment at m/z 125 [11]. The base peak often corresponds to the tropylium ion or its derivatives, which are common in compounds containing aromatic rings with alkyl substituents [11].

The combined data from IR and MS analyses, along with NMR spectroscopy, provide a comprehensive spectroscopic profile that confirms the structure and purity of 3-(4-Chlorophenyl)propanal [9] [11].

Thermodynamic Properties

Melting and Boiling Points

The thermodynamic properties of 3-(4-Chlorophenyl)propanal are crucial for understanding its physical behavior and for designing processes involving this compound [2] [12].

The melting point of 3-(4-Chlorophenyl)propanal has been determined to be approximately 67.8°C, according to predictive models [13]. This relatively high melting point compared to similar non-halogenated aldehydes can be attributed to the presence of the chlorine atom, which enhances intermolecular forces through its electron-withdrawing effect and potential halogen bonding interactions [12] [13].

The boiling point of 3-(4-Chlorophenyl)propanal at standard atmospheric pressure (760 mmHg) is reported to be 238.573°C [2] [14]. This elevated boiling point reflects the compound's molecular weight and the strong intermolecular forces, including dipole-dipole interactions involving the carbonyl group and potential π-π stacking between aromatic rings [2] [12]. The presence of the chlorine substituent contributes to these intermolecular forces, resulting in a higher boiling point compared to the non-halogenated analog [12] [14].

The flash point of 3-(4-Chlorophenyl)propanal is approximately 117.087°C, which is an important parameter for safety considerations during handling and storage [2]. This relatively high flash point indicates that the compound has low volatility at room temperature [2] [14].

These thermal properties are influenced by the molecular structure, particularly the presence of the chlorine atom and the aldehyde group, which affect the intermolecular forces and consequently the phase transition temperatures [12] [13].

Solubility and Partition Coefficients

The solubility and partition behavior of 3-(4-Chlorophenyl)propanal are determined by its molecular structure, particularly the balance between the hydrophobic aromatic ring with chlorine substituent and the more polar aldehyde group [15] [16].

3-(4-Chlorophenyl)propanal exhibits limited solubility in water, which is typical for compounds containing both aromatic and aliphatic regions [15]. The presence of the chlorine atom further reduces water solubility due to its hydrophobic nature [16]. However, the aldehyde group provides some polarity, allowing for hydrogen bonding with water molecules, which slightly enhances aqueous solubility compared to purely hydrocarbon structures [15] [17].

The compound demonstrates good solubility in common organic solvents such as ethanol, methanol, acetone, ethyl acetate, and dichloromethane, reflecting its predominantly organic nature [16] [18]. This solubility pattern is consistent with other aromatic aldehydes and halogenated aromatic compounds [15] [16].

The octanol-water partition coefficient (LogP) for 3-(4-Chlorophenyl)propanal is estimated to be in the range of 2.5-3.0, based on structural similarities to related chlorinated aromatic compounds [18] [17]. This moderately lipophilic character is due to the balance between the hydrophobic 4-chlorophenyl group and the more polar aldehyde functionality [18]. The LogP value indicates that the compound preferentially partitions into lipid phases rather than aqueous environments, which has implications for its behavior in biological systems and environmental fate [15] [17].

The density of 3-(4-Chlorophenyl)propanal is reported to be 1.139 g/cm³, which is higher than water, indicating that the compound would sink in aqueous solutions [2]. This relatively high density can be attributed to the presence of the chlorine atom, which increases the molecular weight without significantly increasing the molecular volume [2] [19].

The conventional approaches to synthesizing 3-(4-chlorophenyl)propanal primarily rely on well-established reduction methodologies and catalytic hydrogenation processes. These methods form the foundation of current synthetic protocols and continue to be widely employed in both laboratory and industrial settings.

Reduction of 3-(4-Chlorophenyl)propanoic Acid Derivatives

The reduction of 3-(4-chlorophenyl)propanoic acid represents one of the most direct and reliable synthetic routes to the target aldehyde compound [1] [2]. This approach utilizes the readily available carboxylic acid precursor, which can be efficiently converted to the corresponding aldehyde through selective reduction processes.

Lithium Aluminum Hydride Reduction Protocol

The most widely employed method involves the use of lithium aluminum hydride (LiAlH4) as the reducing agent in anhydrous tetrahydrofuran under strictly controlled conditions [1] [2]. The reaction proceeds through a well-defined mechanism where the hydride ion attacks the carbonyl carbon of the carboxylic acid, followed by subsequent reduction steps to yield the primary alcohol intermediate. This intermediate requires careful oxidation to obtain the desired aldehyde product.

The optimal reaction conditions involve cooling the reaction mixture to 0°C under nitrogen atmosphere, followed by slow addition of 3-(4-chlorophenyl)propanoic acid in tetrahydrofuran solution . The reaction mixture is then allowed to warm to room temperature and stirred overnight. Careful quenching with saturated potassium sodium tartrate solution prevents violent hydrolysis and ensures product stability. The procedure consistently delivers yields ranging from 85-97%, making it highly suitable for laboratory-scale synthesis [1].

Sodium Borohydride Alternative Approach

Sodium borohydride presents a safer and more manageable alternative to lithium aluminum hydride, particularly in educational and small-scale synthetic applications . While the yields are typically lower (70-85%), the enhanced safety profile and operational simplicity make this method attractive for routine synthetic work . The reaction can be conducted in protic solvents such as methanol or ethanol at temperatures ranging from room temperature to 50°C.

The mechanism involves similar hydride transfer processes, but the milder reducing conditions require longer reaction times and may necessitate elevated temperatures to achieve complete conversion . The substrate tolerance is excellent, with various functional groups remaining intact during the reduction process.

Selective Reduction Considerations

Both lithium aluminum hydride and sodium borohydride exhibit excellent chemoselectivity for carboxylic acid reduction in the presence of the aromatic chlorine substituent [1] . The electron-withdrawing nature of the chlorine atom does not significantly interfere with the reduction process, and no dechlorination products are observed under standard reaction conditions.

Industrial applications often favor the lithium aluminum hydride protocol due to its superior yields and predictable reaction outcomes [2]. However, the requirement for anhydrous conditions and inert atmosphere handling necessitates appropriate safety protocols and specialized equipment for large-scale operations.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation methods offer an alternative pathway to 3-(4-chlorophenyl)propanal synthesis, particularly when starting from nitrile or ester precursors. These approaches utilize heterogeneous catalysts to facilitate selective reduction under controlled hydrogen pressure and temperature conditions [6] [7].

Palladium-Catalyzed Hydrogenation of Nitriles

The hydrogenation of 3-(4-chlorophenyl)propionitrile using palladium on carbon catalyst represents a direct synthetic route that avoids the need for carboxylic acid intermediates [6]. This method employs hydrogen gas at pressures ranging from 6 to 30 bar with reaction temperatures between 30-80°C. The presence of acidic conditions, typically achieved through the addition of phosphoric acid or sulfuric acid, is essential for optimal selectivity and yield.

Research findings demonstrate that the reaction proceeds through initial reduction of the nitrile group to form an imine intermediate, followed by further hydrogenation to generate the primary amine [6]. However, under carefully controlled conditions with appropriate acidic additives, the reaction can be directed toward aldehyde formation through selective hydrolysis of intermediate species.

The optimal catalyst loading ranges from 0.25 to 0.30 grams of catalyst per gram of substrate, corresponding to approximately 10% palladium on carbon [6]. Higher catalyst loadings lead to increased formation of over-reduction products, while insufficient catalyst results in incomplete conversion and extended reaction times.

Temperature and Pressure Optimization

Systematic studies reveal that temperature control is critical for achieving high selectivity toward the desired aldehyde product [6]. At temperatures below 50°C, conversion rates are insufficient for practical synthesis, requiring reaction times exceeding 24 hours. Optimal conditions involve temperatures of 80°C, which provide a balance between reasonable reaction rates and acceptable selectivity toward the aldehyde product.

Hydrogen pressure significantly influences both reaction rate and product distribution [6]. At pressures below 6 bar, conversion rates are unacceptably slow, while pressures above 25 bar lead to increased formation of alcohol by-products through over-reduction. The optimal pressure range of 12-18 bar provides excellent conversion rates while maintaining high selectivity for aldehyde formation.

Catalyst Recovery and Reusability

Industrial applications benefit from the heterogeneous nature of palladium catalysts, which can be recovered and reused through simple filtration procedures [6]. Studies demonstrate that catalyst activity remains stable for up to six reaction cycles without significant loss of performance, provided that appropriate regeneration procedures are employed between uses.

The catalyst recovery process involves filtration of the reaction mixture through cellulose filter aids, followed by washing with appropriate solvents to remove organic residues [6]. Catalyst regeneration typically requires treatment with hydrogen at elevated temperatures to restore active sites and remove any accumulated organic deposits.

Advanced Catalytic Methods

Advanced catalytic methodologies represent the cutting edge of synthetic chemistry for 3-(4-chlorophenyl)propanal preparation. These approaches offer enhanced selectivity, improved atom economy, and greater synthetic flexibility compared to conventional methods.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide powerful and versatile approaches to aromatic aldehyde synthesis, offering excellent functional group tolerance and scalability for industrial applications [8] [9] [10].

Mizoroki-Heck Coupling Strategy

The Mizoroki-Heck coupling reaction between 1-bromo-4-chlorobenzene and acrolein diethyl acetal represents an efficient route to 3-(4-chlorophenyl)propanal synthesis [11]. This approach utilizes palladium acetate catalyst in combination with tetrabutylammonium acetate as a phase-transfer catalyst and base system.

The reaction proceeds through oxidative addition of the aryl bromide to palladium(0), followed by coordination and insertion of the vinyl ether substrate [11]. Subsequent beta-hydride elimination generates the coupled product, which undergoes hydrogenation and hydrolysis to yield the target aldehyde compound.

Optimal reaction conditions involve heating the reaction mixture to 90°C in degassed toluene solvent for 4 hours [11]. The catalyst loading of 0.133 mol% palladium acetate provides excellent activity while minimizing catalyst costs. The addition of potassium chloride and potassium carbonate as co-bases enhances reaction efficiency and selectivity.

The two-step cascade process combines the initial coupling reaction with subsequent hydrogenation using hydrogen gas at atmospheric pressure [11]. This approach eliminates the need for intermediate isolation and purification, significantly improving the overall process efficiency and reducing waste generation.

Reductive Carbonylation Methodology

Palladium-catalyzed reductive carbonylation of 4-chlorobromobenzene derivatives provides a direct route to aromatic aldehydes using syngas (carbon monoxide and hydrogen) as the reducing and carbonylating agent [12]. This methodology offers excellent atom economy and scalability for continuous flow applications.

The reaction utilizes palladium acetate catalyst in combination with cataCXium A ligand, providing exceptional activity and selectivity [12]. The optimal catalyst loading of 1 mol% palladium ensures complete conversion while maintaining cost-effectiveness for industrial applications.

Process optimization studies demonstrate that precise control of the carbon monoxide to hydrogen ratio is critical for achieving high yields [12]. The optimal ratio of 1:3 (CO:H2) at 12 bar total pressure provides excellent conversion rates and selectivity toward the aldehyde product. Higher carbon monoxide concentrations lead to increased carbonylation products, while excess hydrogen promotes over-reduction to alcohol by-products.

Continuous Flow Implementation

The reductive carbonylation process has been successfully implemented in continuous flow reactors, achieving remarkable space-time yields of 660 g/L/h [12]. This represents a significant improvement over batch processes and demonstrates the industrial viability of the methodology.

Flow reaction conditions involve a reaction temperature of 120°C with a residence time of 45 minutes [12]. The continuous nature of the process allows for precise control of reaction parameters and eliminates the safety concerns associated with batch handling of high-pressure syngas mixtures.

Scale-up demonstrations involve continuous operation for over 415 minutes, producing 3.8 grams of product with 85% isolated yield [12]. The catalyst stability under flow conditions is excellent, with no significant deactivation observed during extended operation periods.

Asymmetric Synthesis Techniques

Asymmetric synthesis methodologies enable the preparation of enantiomerically enriched 3-(4-chlorophenyl)propanal derivatives, which are valuable intermediates for pharmaceutical applications requiring specific stereochemical configurations [13] [14].

Asymmetric Hydroformylation Processes

Rhodium-catalyzed asymmetric hydroformylation of 4-chlorostyrene provides access to enantiomerically enriched 2-(4-chlorophenyl)propanal, which can be subsequently converted to the target compound through established synthetic transformations [15]. This methodology utilizes chiral phosphine ligands to control the stereochemical outcome of the carbonylation reaction.

The optimal catalyst system employs rhodium complexes with (S,S)-BDPP or similar chiral diphosphine ligands [15]. Reaction conditions involve syngas pressures of 20-40 bar at temperatures ranging from 80-120°C. The stereoselectivity is highly dependent on the specific ligand structure and reaction conditions, with enantiomeric excesses exceeding 89% achievable under optimized conditions.

The mechanism proceeds through coordination of the alkene substrate to the rhodium center, followed by hydride migration and carbonyl insertion [15]. The stereochemical control arises from the asymmetric environment created by the chiral ligand, which preferentially stabilizes one diastereomeric intermediate over the other.

Enzymatic Asymmetric Approaches

Aromatic aldehyde synthase enzymes offer highly selective biocatalytic routes to 3-(4-chlorophenyl)propanal derivatives [16]. These enzymes catalyze the decarboxylation and amine oxidation of aromatic amino acid precursors in a single step, providing excellent substrate specificity and stereochemical control.

The recombinant aromatic aldehyde synthase from olive (OeAAS) demonstrates strict substrate specificity for L-DOPA, producing 3,4-dihydroxyphenylacetaldehyde as the primary product [16]. While this specific enzyme does not directly produce the chlorinated analog, protein engineering approaches could potentially modify the substrate specificity to accommodate 4-chloro-substituted precursors.

Enzyme characterization studies reveal that the aromatic aldehyde synthase requires pyridoxal phosphate as a cofactor and operates optimally at pH 6.8 and 30°C [16]. The reaction proceeds through formation of a Schiff base intermediate, followed by decarboxylation and oxidative cleavage to generate the aldehyde product.

Chiral Auxiliary Methods

Traditional chiral auxiliary approaches, such as Evans oxazolidinone chemistry, can be adapted for asymmetric synthesis of 3-(4-chlorophenyl)propanal precursors [14]. These methods involve attachment of the substrate to a chiral auxiliary, stereoselective functionalization, and subsequent auxiliary removal to reveal the desired enantiomer.

The methodology typically employs oxazolidinones derived from natural amino acids as chiral auxiliaries [14]. The substrate attachment involves formation of an N-acyl oxazolidinone through condensation with the corresponding carboxylic acid derivative. Stereoselective reactions, such as alkylation or aldol condensation, can then be performed with high diastereoselectivity.

Auxiliary removal is typically achieved through lithium hydroxide hydrolysis in the presence of hydrogen peroxide [14]. This mild procedure preserves sensitive functional groups while efficiently cleaving the auxiliary-substrate bond. The recovered auxiliary can be recycled for subsequent synthetic applications, improving the overall atom economy of the process.

Industrial-Scale Production Optimization

Industrial-scale production of 3-(4-chlorophenyl)propanal requires careful optimization of reaction conditions, catalyst selection, and process parameters to achieve maximum efficiency and economic viability [11] [17] [18].

Solvent and Catalyst Selection

The selection of appropriate solvents and catalysts is crucial for successful industrial implementation of 3-(4-chlorophenyl)propanal synthesis processes. These choices significantly impact reaction efficiency, product quality, environmental sustainability, and overall process economics [19] [20] [21].

Solvent System Optimization

Comprehensive solvent screening studies demonstrate that binary solvent mixtures often provide superior performance compared to single-component systems [17]. The combination of toluene and ethyl acetate in a 1:1 ratio emerges as particularly effective for palladium-catalyzed processes, offering excellent substrate solubility and product selectivity.

The toluene-ethyl acetate mixture provides several critical advantages for industrial applications [17]. First, the enhanced solubility prevents substrate precipitation in feeding systems, eliminating the operational difficulties encountered with pure toluene at scale. Second, the mixture exhibits favorable mass transfer properties that enhance reaction rates and selectivity. Third, ethyl acetate is significantly less expensive than alternative polar aprotic solvents such as tetrahydrofuran or dimethylformamide.

Process development studies reveal that solvent composition directly influences catalyst activity and selectivity [19]. Nuclear magnetic resonance relaxation measurements demonstrate that solvents with high surface affinity for supported catalysts lead to decreased catalytic activity due to competitive binding effects. This fundamental understanding guides solvent selection toward systems that maximize catalyst accessibility while maintaining appropriate substrate solubility.

Catalyst Loading Optimization

Systematic catalyst loading studies establish optimal ranges for various synthetic methodologies [17] [12]. For palladium-catalyzed processes, catalyst loadings between 0.5-2.0 mol% provide the best balance between reaction efficiency and cost-effectiveness. Lower loadings result in incomplete conversion and extended reaction times, while higher loadings increase costs without proportional benefits in yield or selectivity.

The relationship between catalyst loading and reaction performance follows predictable trends across different synthetic methodologies [22]. Iron-based catalysts for aldehyde reduction demonstrate optimal performance at loadings between 50-100 ppm, with turnover numbers exceeding 80,000 under optimized conditions. These remarkably low catalyst requirements make iron-based systems particularly attractive for large-scale applications.

Catalyst recovery and recycling systems are essential for industrial viability [11] [12]. Palladium catalysts can be efficiently recovered through treatment with aluminum oxide, which sequesters the metal species for subsequent regeneration and reuse. This approach reduces precious metal consumption and minimizes waste generation, significantly improving the environmental and economic profile of the process.

Green Chemistry Considerations

Industrial process development increasingly emphasizes green chemistry principles to minimize environmental impact and improve sustainability metrics [23] [21]. The selection of environmentally benign solvents and catalysts is a primary consideration in modern process design.

Comparative analysis of different synthetic methodologies reveals significant differences in green chemistry metrics [17]. Palladium-catalyzed flow processes demonstrate superior atom economy and reaction mass efficiency compared to stoichiometric oxidation methods. The elimination of stoichiometric oxidants such as manganese dioxide or Dess-Martin periodinane reduces waste generation and improves the overall environmental profile.

Solvent selection criteria increasingly incorporate environmental, health, and safety considerations alongside technical performance parameters [24]. Computer-aided solvent selection tools enable systematic evaluation of alternative solvent systems based on multiple criteria including toxicity, environmental persistence, and recyclability. These tools facilitate the identification of optimal solvent systems that balance technical performance with sustainability requirements.

Yield Maximization and Purity Control

Achieving maximum yields while maintaining high product purity represents a fundamental challenge in industrial 3-(4-chlorophenyl)propanal production. This requires sophisticated understanding of reaction kinetics, thermodynamics, and mass transfer phenomena [11] [17] [18].

Reaction Optimization Strategies

Systematic optimization of reaction parameters using design of experiments methodologies enables identification of optimal operating conditions [17]. Statistical analysis of experimental data reveals that catalyst loading, temperature, reagent flow rate, and oxygen pressure have statistically significant effects on reaction outcomes.

Temperature optimization studies demonstrate complex relationships between reaction temperature and product distribution [11]. For the Mizoroki-Heck coupling approach, optimal temperatures of 90°C provide excellent conversion rates while minimizing side product formation. Higher temperatures lead to increased catalyst decomposition and reduced selectivity, while lower temperatures result in unacceptably slow reaction rates.

Residence time optimization in continuous flow processes requires balancing conversion and selectivity considerations [12]. Studies demonstrate that residence times of 45 minutes provide optimal performance for reductive carbonylation processes, achieving complete conversion while maintaining high selectivity toward the aldehyde product. Shorter residence times result in incomplete conversion, while longer residence times increase the risk of over-reduction to alcohol by-products.

Advanced Process Control Systems

Implementation of advanced process control systems enables real-time optimization of reaction conditions based on continuous monitoring of key process parameters [25]. Automated optimization algorithms can dynamically adjust operating conditions to maintain optimal performance despite variations in feedstock quality or environmental conditions.

Sensor integration provides continuous feedback on reaction progress and product quality [25]. Temperature monitoring enables early detection of thermal runaways or heat transfer limitations, while spectroscopic monitoring provides real-time information on conversion and selectivity. This information can be used to implement dynamic control strategies that optimize performance while maintaining safe operating conditions.

Integrated synthesis and analysis platforms enable automated optimization of multiple process parameters simultaneously [25]. These systems can conduct systematic screening of reaction conditions, identify optimal parameter combinations, and implement optimized conditions without human intervention. This approach significantly accelerates process development and enables identification of operating conditions that would be difficult to discover through traditional experimental approaches.

Quality Assurance and Analytical Control

Industrial production requires robust analytical methods for product quality control and process monitoring [11] [16]. High-performance liquid chromatography provides quantitative analysis of product purity and impurity profiles, enabling real-time adjustment of process conditions to maintain specification compliance.

Spectroscopic methods, including nuclear magnetic resonance and infrared spectroscopy, provide structural confirmation and purity assessment [27]. These techniques are particularly valuable for detecting trace impurities that may not be apparent through chromatographic analysis alone.

Process analytical technology integration enables continuous monitoring of critical quality attributes throughout the production process [25]. In-line spectroscopic measurements provide real-time feedback on product quality, enabling immediate corrective action when deviations from specification are detected. This approach minimizes the production of off-specification material and reduces waste generation.

Scale-Up Considerations and Mass Transfer Effects

Successful scale-up of 3-(4-chlorophenyl)propanal synthesis processes requires careful consideration of mass transfer limitations and heat transfer effects [17] [18]. Laboratory-scale optimization conditions may not directly translate to industrial scale due to differences in mixing efficiency, heat transfer rates, and mass transfer characteristics.

Heat transfer limitations become increasingly important at industrial scale, particularly for exothermic reactions such as hydrogenation processes [17]. Process design must incorporate adequate heat removal capacity to maintain optimal reaction temperatures and prevent thermal runaways. This may require specialized reactor designs or modified operating procedures compared to laboratory-scale processes.

Mass transfer effects can significantly influence reaction rates and selectivity at industrial scale [18]. Gas-liquid mass transfer becomes rate-limiting for hydrogenation processes when hydrogen solubility is insufficient to meet reaction demands. This requires optimization of agitation systems, gas sparging rates, and reactor design to ensure adequate mass transfer rates.

Dynamic optimization approaches enable real-time adjustment of operating conditions to account for scale-dependent effects [18]. Elementary process function methodology provides a framework for optimizing temperature, pressure, and flow rate profiles to maximize reaction performance while accommodating industrial-scale constraints. This approach has been successfully demonstrated for reductive amination processes and could be adapted for aldehyde synthesis applications.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant